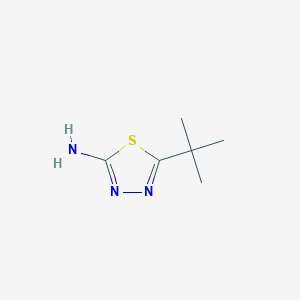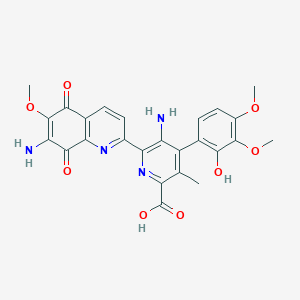
N1-(Pyridin-2-yl)ethane-1,2-diamine
概要
説明
N1-(Pyridin-2-yl)ethane-1,2-diamine (N1-PED) is an organic compound that is widely used in various scientific research applications. It is a cyclic diamine that is composed of two nitrogen atoms and two pyridine rings. N1-PED is a colorless, water-soluble compound that is commercially available and has been used in a variety of laboratory experiments.
科学的研究の応用
It serves as a catalyst for ethylene oligomerization, producing dimers, trimmers, and tetramers (Nyamato, Ojwach, & Akerman, 2016).
The compound is used in synthesizing manganese(II) dinuclear compounds with a spin ground state of S = 5 (Karmakar et al., 2005).
It can functionalize molecules to tune dihydrogen phosphate-water tape and layers in 2D and 3D host-guest supramolecular networks (Huang et al., 2017).
Zinc(II) Schiff base complexes with this compound show enhanced corrosion inhibition, antibacterial activity, and antiproliferative activities against breast cancer cell line MCF 7 (Das et al., 2019).
It is a potential selective catalyst for ethylene dimerization (Nyamato, Ojwach, & Akerman, 2015).
The compound reacts with nickel(II) thiocyanate to form complexes with different structures (Bhowmik et al., 2010).
It forms various solids when reacted with MnII and N3 salts, exhibiting antiferromagnetic and ferromagnetic coupling (Karmakar et al., 2006).
In reaction with Fe(NCS)2, it forms iron(II) coordination polymers, with complex 1 showing a pressure-dependent one-step incomplete spin transition (Yang et al., 2011).
Cadmium(II) Schiff base complexes with the compound exhibit corrosion inhibition properties on mild steel (Das et al., 2017).
作用機序
Mode of Action
The exact mode of action of N1-(Pyridin-2-yl)ethane-1,2-diamine remains unclear due to the lack of specific information . It’s plausible that the compound interacts with its targets in a way that alters their function, leading to downstream effects.
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Safety and Hazards
“N1-(Pyridin-2-yl)ethane-1,2-diamine” can cause skin irritation (H315) and serious eye irritation (H319) . After handling, skin should be washed thoroughly (P264). Protective gloves, eye protection, and face protection should be worn (P280). If it gets on the skin, it should be washed with plenty of water (P302 + P352). If eye irritation persists, medical advice or attention should be sought (P337 + P313). If it gets in the eyes, they should be rinsed cautiously with water for several minutes. Contact lenses should be removed if present and easy to do, and rinsing should continue (P305 + P351 + P338). Contaminated clothing should be removed and washed before reuse (P362 + P364). If skin irritation occurs, medical advice or attention should be sought (P332 + P313) .
将来の方向性
特性
IUPAC Name |
N'-pyridin-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHXIJJQIJKFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328456 | |
| Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74764-17-3 | |
| Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80328456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(pyridin-2-yl)amino]ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-2-Pyridinyl-1,2-ethanediamine in the context of histamine H1-receptor antagonists?
A: N-2-Pyridinyl-1,2-ethanediamine serves as a key structural element in several histamine H1-receptor antagonists, including pyrilamine [, ]. This compound provides a scaffold for attaching various chemical groups that influence the binding affinity and selectivity of the resulting antagonist molecule.
Q2: How does the synthesis of pyrilamine incorporate N-2-Pyridinyl-1,2-ethanediamine?
A: Pyrilamine, a histamine H1-receptor antagonist, is synthesized by reacting N-2-[(4-methoxyphenyl)methyl]-aminopyridine with 2-(N,N-dimethylamino)ethyl chloride. The resulting product is N-[(4-methoxyphenyl)methyl]-N′, N′-dimethyl-N-2-pyridinyl-1,2-ethanediamine, which is pyrilamine []. This synthetic route highlights the role of N-2-Pyridinyl-1,2-ethanediamine as a central building block.
Q3: Can you provide an example of how modifying the structure based on N-2-Pyridinyl-1,2-ethanediamine led to a potent histamine H1-receptor antagonist?
A: Researchers synthesized a derivative of mepyramine (pyrilamine) called aminophenpyramine, which incorporates N-2-Pyridinyl-1,2-ethanediamine in its structure []. Aminophenpyramine demonstrated extremely high potency as a histamine H1-receptor antagonist, with a Kd of 1.2 x 10^-11 M. This example showcases how modifications based on the N-2-Pyridinyl-1,2-ethanediamine scaffold can significantly impact the potency of resulting compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)
![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)









